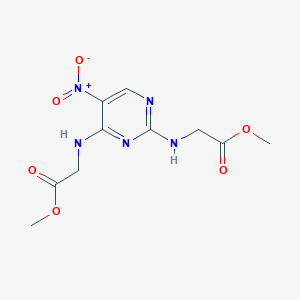

N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester

Description

N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester is a pyrimidine-based compound featuring a nitro group at the 5-position and glycine dimethyl ester moieties at the 2- and 4-positions. Pyrimidine derivatives are widely studied for their diverse biological and material applications due to their aromatic heterocyclic structure, which allows for versatile functionalization. Though specific data on this compound’s synthesis or applications are absent in the provided evidence, analogous compounds (e.g., amide-linked pyrimidine derivatives) are synthesized via coupling reactions between activated pyrimidine intermediates and amino acid derivatives .

Properties

Molecular Formula |

C10H13N5O6 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

methyl 2-[[2-[(2-methoxy-2-oxoethyl)amino]-5-nitropyrimidin-4-yl]amino]acetate |

InChI |

InChI=1S/C10H13N5O6/c1-20-7(16)4-11-9-6(15(18)19)3-12-10(14-9)13-5-8(17)21-2/h3H,4-5H2,1-2H3,(H2,11,12,13,14) |

InChI Key |

DDXCAFVUCIREOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1=NC(=NC=C1[N+](=O)[O-])NCC(=O)OC |

Origin of Product |

United States |

Biological Activity

N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester (CAS No. 875232-96-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including antibacterial and antiviral properties, structure-activity relationships (SAR), and relevant case studies.

N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O6 |

| Molecular Weight | 299.240 g/mol |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 502.3±60.0 °C at 760 mmHg |

| Flash Point | 257.6±32.9 °C |

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit antiviral properties, particularly against HIV-1. For instance, compounds structurally similar to N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester have been evaluated for their efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs). In vitro tests demonstrated that certain derivatives showed significant potency against wild-type and NNRTI-resistant strains of HIV-1, with effective concentrations (EC50) comparable to established drugs like Etravirine (ETR) and Rilpivirine (RPV) .

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Studies on related pyrimidine derivatives revealed activity against both Gram-positive and Gram-negative bacteria. For example, a series of synthesized pyrimidines were tested for their minimum inhibitory concentrations (MICs) against various bacterial strains, showing promising results with MIC values ranging from 4.69 µM to 156.47 µM for different pathogens .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against target pathogens. For instance, the introduction of electron-withdrawing groups has been shown to improve antibacterial efficacy .

Case Studies

- HIV Inhibition : A study conducted on various pyrimidine derivatives demonstrated that modifications at the 2 and 4 positions significantly impacted their binding affinity to the HIV reverse transcriptase enzyme, leading to enhanced antiviral activity .

- Antibacterial Efficacy : Another investigation into a library of pyrimidine compounds found that certain substitutions led to increased activity against Staphylococcus aureus and Escherichia coli, suggesting that N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester may possess similar potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester exhibit antimicrobial properties. The nitro group in the pyrimidine structure may enhance its ability to disrupt bacterial cell functions. Studies have shown that derivatives of nitropyrimidines can inhibit the growth of various bacterial strains, suggesting that this compound could be developed into an antimicrobial agent.

Anticancer Properties

The compound's structural features may also contribute to anticancer activities. Some studies have indicated that pyrimidine derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells. The presence of glycine moieties may enhance the bioavailability and efficacy of the drug in targeting tumor cells.

Enzyme Inhibition Studies

N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester has been investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with active sites of enzymes, potentially modulating their activity. For instance, research into its effects on specific kinases or phosphatases could reveal new therapeutic avenues for diseases where these enzymes are dysregulated.

Interaction Studies with Biomolecules

The compound's ability to form stable complexes with biomolecules makes it suitable for studies involving protein-ligand interactions. Understanding these interactions is crucial for drug design and development, as they can inform modifications to enhance binding affinity and specificity.

Pesticide Development

Given its structural characteristics, N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester may find applications in agricultural chemistry as a pesticide or herbicide. Compounds with similar structures have shown efficacy in controlling plant pathogens, thus warranting further investigation into this compound's potential in crop protection.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Nitropyrimidine | Contains a nitro-substituted pyrimidine ring | Simpler structure without glycine moieties |

| Glycine Dimethyl Ester | Contains glycine with dimethyl ester groups | Lacks the pyrimidine ring and nitro group |

| 2-Aminopyrimidine | Amino group substitution on pyrimidine | Different functional group leading to varied biological activity |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of nitropyrimidines exhibited significant antimicrobial activity against Gram-positive bacteria. The research highlighted the potential of N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of various nitropyrimidine derivatives on cancer cell lines. Results indicated that compounds similar to N,N'-(5-Nitro-pyrimidine-2,4-diyl)-bis-glycine-dimethyl ester could induce apoptosis in cancer cells more effectively than existing treatments.

Comparison with Similar Compounds

Substituent Variations

- N,N'-(6-Chloropyrimidine-2,4-diyl)bis-(2-aminoacetamide): This compound shares the pyrimidine core but substitutes the nitro group with chlorine and glycine esters with amides. The chloro group is less electron-withdrawing than nitro, reducing electrophilicity. Amides, being more stable than esters, may enhance metabolic resistance but reduce solubility in hydrophobic environments .

- 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol: A pyrimidinol derivative with bulky phenoxy substituents. The trifluoromethyl and chloro groups enhance lipophilicity, making it suitable for insecticidal applications (25.08% concentration in Croton dichogamus extracts) .

Heterocyclic Core Modifications

- Glycine, N,N'-(6-chloro-1,3,5-triazine-2,4-diyl)bis-, di-2-propenyl ester :

Replacing pyrimidine with triazine introduces a third nitrogen atom, increasing polarity and hydrogen-bonding capacity. Triazines often exhibit stronger interactions with biological targets (e.g., enzymes), though this may come at the cost of reduced aromatic stability .

Data Tables

Table 1. Structural and Functional Comparison of Pyrimidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.